molecular formula C8 H12 N4 O B218535 Ursodeoxycholic acid N-acetylglucosaminide CAS No. 122908-04-7

Ursodeoxycholic acid N-acetylglucosaminide

Numéro de catalogue B218535
Numéro CAS: 122908-04-7
Poids moléculaire: 595.8 g/mol
Clé InChI: JKXNUFCMIRPBML-ISPNGHFPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ursodeoxycholic acid N-acetylglucosaminide (UDCA-GlcNAc) is a conjugate of ursodeoxycholic acid (UDCA) and N-acetylglucosamine (GlcNAc). UDCA-GlcNAc is a novel compound that has been synthesized to enhance the therapeutic potential of UDCA. UDCA is a naturally occurring bile acid that is used to treat various liver diseases. However, its therapeutic efficacy is limited due to its poor solubility and bioavailability.

Mécanisme D'action

Ursodeoxycholic acid N-acetylglucosaminide exerts its therapeutic effects by multiple mechanisms. This compound can activate the nuclear receptor farnesoid X receptor (FXR), which regulates bile acid metabolism and inflammation. This compound can also inhibit the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cell survival. This compound can also activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which regulates lipid metabolism and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in liver cells and animal models. This compound can reduce lipid accumulation and inflammation in liver cells. This compound can also improve liver function and reduce liver damage in animal models of liver diseases. This compound can also modulate gut microbiota, which can affect liver metabolism and inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

Ursodeoxycholic acid N-acetylglucosaminide has several advantages for lab experiments. This compound has better solubility and bioavailability than UDCA, which can enhance its therapeutic efficacy. This compound can also be conjugated with various targeting molecules, such as antibodies or peptides, to improve its specificity and selectivity. However, this compound has some limitations for lab experiments. This compound is a novel compound, and its synthesis and characterization can be challenging. This compound can also have different pharmacokinetics and pharmacodynamics than UDCA, which can affect its therapeutic efficacy and safety.

Orientations Futures

Ursodeoxycholic acid N-acetylglucosaminide has several future directions for research and development. This compound can be studied for its therapeutic potential in other liver diseases, such as hepatitis B and C, alcoholic liver disease, and liver cancer. This compound can also be conjugated with various targeting molecules, such as nanoparticles or liposomes, to improve its delivery and efficacy. This compound can also be studied for its pharmacokinetics and pharmacodynamics in humans, which can facilitate its clinical translation. This compound can also be studied for its safety and toxicity, which can ensure its clinical application.

Méthodes De Synthèse

Ursodeoxycholic acid N-acetylglucosaminide can be synthesized by conjugating UDCA with GlcNAc using a chemical linker. The chemical linker can be a carbodiimide, such as N-(3-dimethylaminopropyl)-N-ethylcarbodiimide (EDC), or a succinimide ester, such as N-hydroxysuccinimide (NHS) ester. The reaction can be carried out in an organic solvent, such as dimethylformamide (DMF), or in an aqueous buffer, such as phosphate-buffered saline (PBS). The product can be purified by chromatography, such as high-performance liquid chromatography (HPLC), or by precipitation, such as ethanol precipitation.

Applications De Recherche Scientifique

Ursodeoxycholic acid N-acetylglucosaminide has been studied for its therapeutic potential in various liver diseases, such as non-alcoholic fatty liver disease (NAFLD), primary biliary cholangitis (PBC), and liver fibrosis. This compound has been shown to have better solubility and bioavailability than UDCA, which can enhance its therapeutic efficacy. This compound has also been studied for its anti-inflammatory and anti-oxidative properties, which can reduce liver damage and improve liver function.

Propriétés

Numéro CAS

122908-04-7

Formule moléculaire

C8 H12 N4 O

Poids moléculaire

595.8 g/mol

Nom IUPAC

(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C32H53NO9/c1-16(5-8-25(37)38)20-6-7-21-26-22(10-12-32(20,21)4)31(3)11-9-19(13-18(31)14-23(26)36)41-30-27(33-17(2)35)29(40)28(39)24(15-34)42-30/h16,18-24,26-30,34,36,39-40H,5-15H2,1-4H3,(H,33,35)(H,37,38)/t16-,18+,19-,20-,21+,22+,23+,24-,26+,27-,28-,29-,30-,31+,32-/m1/s1

Clé InChI

JKXNUFCMIRPBML-ISPNGHFPSA-N

SMILES isomérique

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)C)O)C

SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)C)O)C

SMILES canonique

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)C)O)C

Synonymes

GlcNAc-UDCA
UDCA-NAGA
ursodeoxycholic acid N-acetylglucosaminide

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.